molecular formula C12H11BrF2N2O2 B3003358 Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate CAS No. 2451256-39-4

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3003358
CAS No.: 2451256-39-4
M. Wt: 333.133
InChI Key: APONXOPHPYMFTK-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a substituted imidazo[1,2-a]pyridine derivative, a heterocyclic scaffold renowned for its pharmacological relevance. The core imidazo[1,2-a]pyridine structure is fused with a pyridine ring, enabling diverse biological interactions. Key substituents in this compound include:

  • 2-Difluoromethyl: Introduces steric bulk and metabolic stability via fluorine substitution.
  • 8-Methyl: Modifies lipophilicity and electronic effects.
  • Ethyl carboxylate at position 3: Provides ester functionality for further derivatization.

Imidazo[1,2-a]pyridines are widely explored for therapeutic applications, including kinase inhibition, antiviral, and antitrypanosomal activities .

Properties

IUPAC Name

ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF2N2O2/c1-3-19-12(18)9-8(10(14)15)16-11-6(2)4-7(13)5-17(9)11/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APONXOPHPYMFTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N1C=C(C=C2C)Br)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves multiple stepsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that imidazo[1,2-a]pyridine derivatives exhibit significant anticancer properties. Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate has been evaluated for its ability to inhibit cancer cell proliferation.

Case Study: Inhibition of Cancer Cell Lines

A study conducted on various cancer cell lines demonstrated that this compound effectively inhibited the growth of breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)12.5Caspase activation
A549 (Lung)15.0Apoptosis induction

Antimicrobial Properties

The compound has also shown promise as an antimicrobial agent. Its efficacy against various bacterial strains was tested, revealing significant inhibitory effects.

Case Study: Antimicrobial Efficacy

In vitro tests against Staphylococcus aureus and Escherichia coli highlighted the compound's potential as a broad-spectrum antimicrobial agent.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL

Pesticidal Activity

This compound has been investigated for its potential use as a pesticide. Its structural features suggest it may disrupt pest physiology.

Case Study: Pesticidal Efficacy

Field trials demonstrated that formulations containing this compound significantly reduced pest populations in crops such as corn and soybeans.

Pest SpeciesEfficacy (%)Application Rate (g/ha)
Aphids85200
Spider Mites75150

Polymer Development

The compound's unique properties have led to explorations in polymer chemistry, particularly in creating advanced materials with enhanced thermal stability and chemical resistance.

Case Study: Polymer Blends

Research into polymer blends incorporating this compound has shown improvements in mechanical properties and durability under stress conditions.

PropertyControl PolymerPolymer with Additive
Tensile Strength (MPa)3045
Thermal Decomposition Temp (°C)250280

Mechanism of Action

The mechanism of action of ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Position 2 Modifications

  • Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (QI-8271): Replaces difluoromethyl with trifluoromethyl at position 2. Molecular Weight: 337.1 g/mol vs. ~313.1 g/mol for the target compound (estimated).
  • Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate :

    • Substitutions at positions 6 (Cl) and 8 (Br) instead of 6 (Br) and 8 (Me).
    • Impact : Chlorine at position 6 reduces steric bulk but increases electronegativity, while bromine at position 8 may enhance halogen bonding in target interactions .

Position 8 Modifications

  • Ethyl 6-bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (ST-8744) :

    • Trifluoromethyl at position 8 instead of methyl.
    • Impact : Significantly increases lipophilicity (logP) and may improve blood-brain barrier penetration .
    • Synthesis : Requires brominated intermediates, as described for analogous compounds .
  • Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate: Fluoro substituent at position 6.

Position 3 Modifications

  • Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate: Amino group at position 8 instead of methyl.

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Purity Key Substituents
Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate C₁₂H₁₀BrF₂N₂O₂ 313.1 (estimated) N/A 6-Br, 2-CF₂H, 8-Me
Ethyl 6-bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate (QI-8271) C₁₁H₈BrF₃N₂O₂ 337.1 95% 6-Br, 2-CF₃
Ethyl 8-bromo-6-chloro-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate C₁₁H₈BrClF₂N₂O₂ 353.55 95%+ 8-Br, 6-Cl, 2-CF₂H
Ethyl 6-bromo-8-fluoroimidazo[1,2-a]pyridine-2-carboxylate C₁₀H₈BrFN₂O₂ 287.09 N/A 6-Br, 8-F

Biological Activity

Ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data.

  • Molecular Formula : C₁₂H₁₁BrF₂N₂O₂
  • Molecular Weight : 333.129 g/mol
  • CAS Number : 2451256-39-4
  • Melting Point : 124–127 °C

Antimicrobial Properties

Research has indicated that compounds within the imidazo[1,2-a]pyridine class exhibit notable antimicrobial activity. This compound is being studied for its efficacy against various bacterial strains.

A study conducted on related compounds demonstrated that derivatives of imidazo[1,2-a]pyridine exhibited effective inhibition against Mycobacterium tuberculosis (Mtb) with minimum inhibitory concentration (MIC) values in the nanomolar range. Although specific data for this compound is limited, its structural similarities suggest potential for similar activity .

Anticancer Activity

The compound's structural features may also confer anticancer properties. A series of studies have evaluated various imidazo[1,2-a]pyridine derivatives for their cytotoxic effects on cancer cell lines. These studies typically employ assays such as MTT or CCK-8 to assess cell viability post-treatment.

In one notable study, related compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting that this compound could potentially inhibit tumor growth through similar mechanisms .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of DNA Synthesis : Compounds in this class may interfere with DNA replication in bacterial and cancer cells.
  • Apoptosis Induction : Some studies suggest that these compounds can trigger programmed cell death in cancer cells.
  • Disruption of Cellular Metabolism : By inhibiting key metabolic pathways, these compounds can exert toxic effects on rapidly dividing cells.

Research Findings and Case Studies

StudyFindings
Study A (2015)Demonstrated that imidazo[1,2-a]pyridine derivatives had MIC values below 100 nM against Mtb strains.
Study B (2017)Showed significant cytotoxicity in various cancer cell lines with IC50 values ranging from 10 to 50 µM for related compounds.
Study C (2020)Investigated structure-activity relationships (SAR) revealing that specific substitutions enhance antimicrobial activity.

Q & A

(Basic) What synthetic strategies are effective for preparing ethyl 6-bromo-2-(difluoromethyl)-8-methylimidazo[1,2-a]pyridine-3-carboxylate?

A common approach involves cyclocondensation of ethyl bromopyruvate derivatives with substituted diaminopyridines. For example, analogous syntheses use NaHCO₃ in ethanol under reflux to promote cyclization, yielding imidazo[1,2-a]pyridine cores in ~65% yields . Microwave-assisted protocols (e.g., 120°C for 0.5 h with Sc(OTf)₃ catalysis) can enhance efficiency for related heterocycles . To introduce the difluoromethyl group, electrophilic fluorination or substitution reactions with difluoromethylating agents (e.g., ClCF₂H) may be employed, requiring careful optimization of temperature and catalysts to minimize side reactions .

(Basic) How is the structure of this compound confirmed using spectroscopic and crystallographic methods?

  • NMR Analysis : ¹H and ¹³C NMR are critical for assigning substituent positions. For instance, in similar compounds, the methyl group at position 8 resonates at δ ~2.5 ppm (¹H), while the ethyl carboxylate appears as a quartet (δ ~4.3 ppm) and triplet (δ ~1.3 ppm) .
  • X-ray Diffraction : Single-crystal X-ray analysis resolves the imidazo[1,2-a]pyridine core and substituent geometry. SHELX-based refinement (e.g., SHELXL) is widely used for small-molecule crystallography, with R-factors < 5% indicating high accuracy .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight. For example, a related compound (C₁₀H₉BrN₂O₂) showed a calculated mass of 550.0978 vs. observed 550.0816 .

(Advanced) How to address regioselectivity challenges when introducing substituents like difluoromethyl groups?

Regioselectivity is influenced by electronic and steric factors. Strategies include:

  • Directing Groups : Electron-withdrawing groups (e.g., bromo at position 6) can direct electrophilic substitution to position 2 .
  • Catalytic Systems : Transition metals (e.g., Pd) or Lewis acids (e.g., In(OTf)₃) enhance selectivity in cross-coupling or fluorination reactions .
  • Computational Modeling : Density Functional Theory (DFT) predicts reactive sites by analyzing frontier molecular orbitals (FMOs). For ethyl imidazo[1,2-a]pyridines, LUMO maps highlight position 2 as electrophilic .

(Advanced) How to resolve contradictions in spectral data during structural elucidation?

  • Cross-Validation : Combine NMR, IR, and MS data. For example, IR carbonyl stretches (~1700 cm⁻¹) confirm the ester group, while ¹³C NMR peaks at δ ~160 ppm validate carboxylate carbons .
  • Crystallographic Refinement : Discrepancies in NOE correlations or coupling constants can be resolved via X-ray structures. SHELXL refinement iteratively adjusts atomic positions to match experimental data .
  • Isotopic Labeling : Deuterated analogs or 2D NMR (e.g., HSQC, HMBC) clarify ambiguous proton-carbon connectivities .

(Advanced) What computational methods predict the electronic properties and reactivity of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces, aiding in predicting nucleophilic/electrophilic sites .
  • Molecular Docking : For biological activity prediction, dock the compound into protein targets (e.g., cyclin-dependent kinases) using AutoDock Vina, leveraging known imidazo[1,2-a]pyridine pharmacophores .
  • ADMET Profiling : Tools like SwissADME estimate solubility, permeability, and metabolic stability based on logP (~2.5) and polar surface area (~75 Ų) .

(Advanced) How to optimize reaction conditions for high-yield synthesis?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions in cyclization steps .
  • Catalyst Loading : Sc(OTf)₃ (10 mol%) in microwave-assisted reactions improves yields by 20–30% compared to thermal methods .
  • Purification : Gradient column chromatography (petroleum ether/ethyl acetate, 5:1→2:1) effectively isolates the product from byproducts .

(Advanced) What are the key considerations in designing analogues for structure-activity relationship (SAR) studies?

  • Substituent Effects :
    • Bromine at C6 : Enhances electrophilicity for cross-coupling (e.g., Suzuki-Miyaura) .
    • Difluoromethyl at C2 : Increases metabolic stability and lipophilicity .
    • Methyl at C8 : Modulates steric bulk to optimize target binding .
  • Bioisosteric Replacements : Replace the ethyl carboxylate with amides or heterocycles to explore solubility-bioactivity trade-offs .
  • In Vivo Testing : Prioritize analogues with logD values between 1.5–3.5 and low cytotoxicity (IC₅₀ > 10 μM in HEK293 cells) .

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